molecular formula C30H18O6 B8229449 5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde

5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde

Cat. No.: B8229449
M. Wt: 474.5 g/mol
InChI Key: BHIXLVGMLIPNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple formyl groups attached to a terphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki cross-coupling reactions to form the terphenyl core, followed by formylation reactions to introduce the formyl groups. The reaction conditions often involve the use of palladium catalysts, boronic acids, and appropriate solvents under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted terphenyl derivatives depending on the electrophile used.

Scientific Research Applications

5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The formyl groups and aromatic rings provide multiple binding sites, allowing for the formation of diverse coordination structures. These interactions can influence the electronic properties and reactivity of the resulting complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde is unique due to the presence of multiple formyl groups, which enhance its reactivity and ability to form complex coordination structures. This makes it particularly valuable in the synthesis of advanced materials and coordination compounds.

Properties

IUPAC Name

5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O6/c31-13-19-1-20(14-32)5-25(4-19)28-10-29(26-6-21(15-33)2-22(7-26)16-34)12-30(11-28)27-8-23(17-35)3-24(9-27)18-36/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIXLVGMLIPNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.